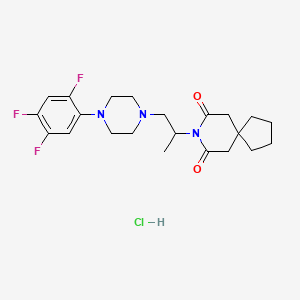

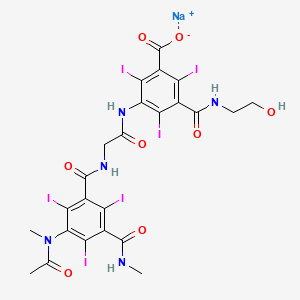

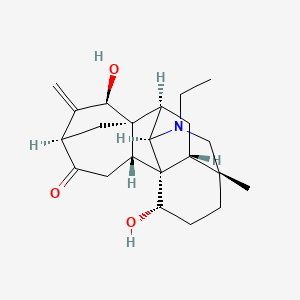

![molecular formula C22H21N5O2 B610979 1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea CAS No. 1219728-20-7](/img/structure/B610979.png)

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea

Overview

Description

SR7826 is a potent and selective LIMK inhibitor.

Scientific Research Applications

Inhibition of LIM Kinase

SR7826 is a potent, selective, and orally active LIM kinase inhibitor, with an IC 50 of 43 nM for LIMK1 . It displays >100-fold more selective for LIMK1 than ROCK and JNK kinases .

Suppression of Cell Migration and Invasion

SR7826 has been shown to suppress the migration and invasion of PC-3 cells in vitro .

Regulation of Actin Cytoskeleton

SR7826, along with another inhibitor LIMKi3, has been reported to cause a breakdown of the actin cytoskeleton in prostate smooth muscle cells .

Role in Urogenital System

SR7826 has been used in research related to the male urogenital system. It has been reported that the combined application of SR7826 and LIMKi3 inhibited contractions of human prostate tissues .

Role in Alzheimer’s Disease Research

In Alzheimer’s disease research, SR7826 has been found to provide dendritic spine resilience against β-amyloid . Treatment with a LIMK1 inhibitor rescued β-amyloid-induced hippocampal spine loss and morphologic aberrations .

Role in Cytoskeleton Reorganization

SR7826 has been implicated in the reorganization of the actin cytoskeleton, which is crucial for various cellular functions .

Role in Spermatogenesis

LIMK2, which can be inhibited by SR7826, plays a vital role in proper spermatogenesis, such as meiotic processes of spermatogenesis after puberty .

Role in Fibrosis

The activated LIMK2–cofilin pathway, which can be inhibited by SR7826, contributes to cavernosal fibrosis after cavernosal nerve injury .

Mechanism of Action

- Its primary target is LIM kinase 1 (Limk1), which is overexpressed in cancerous prostate cells and tissues .

- By suppressing Limk1, SR7826 reduces cofilin phosphorylation, which affects actin dynamics and cell migration .

- Inhibition of cofilin phosphorylation disrupts actin filament dynamics, impacting cell shape, motility, and invasion .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

properties

IUPAC Name |

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-15-13-23-21-19(15)20(24-14-25-21)16-7-9-17(10-8-16)26-22(29)27(11-12-28)18-5-3-2-4-6-18/h2-10,13-14,28H,11-12H2,1H3,(H,26,29)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAGVQVBDHOHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=NC(=C12)C3=CC=C(C=C3)NC(=O)N(CCO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-ethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-phenyl]-1-phenyl-urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SR7826?

A1: SR7826 acts as a LIM kinase (LIMK) inhibitor. [, , ] LIMKs are enzymes that phosphorylate and inactivate cofilin, a protein responsible for depolymerizing filamentous actin (F-actin). By inhibiting LIMK, SR7826 prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent F-actin depolymerization. This ultimately results in reduced smooth muscle contraction.

Q2: What specific tissues or cell types have been studied in relation to SR7826's effects?

A2: Research has investigated the effects of SR7826 on smooth muscle contraction in various tissues, including:

- Human prostate smooth muscle: SR7826 demonstrated inhibition of contraction in these cells, suggesting potential therapeutic applications for benign prostatic hyperplasia. []

- Human detrusor muscle: Studies indicate that SR7826 can inhibit detrusor contractions, potentially offering a new approach for managing overactive bladder. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

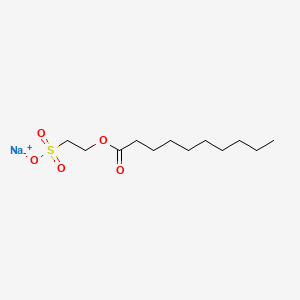

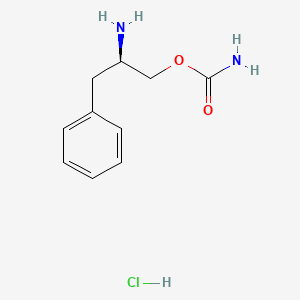

![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)